4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,3-dimethylphenyl)piperazine-1-carboxamide
Description
4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,3-dimethylphenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a cyclopropyl substituent at position 3 and a piperazine-1-carboxamide group at position 6. The N-(2,3-dimethylphenyl) moiety distinguishes it from structurally related analogs. This compound is hypothesized to exhibit kinase inhibitory activity, given the prevalence of triazolopyridazine derivatives in targeting ATP-binding domains of kinases . Its cyclopropyl group may enhance metabolic stability compared to bulkier alkyl substituents, while the 2,3-dimethylphenyl group could influence target selectivity through steric and electronic effects.
Propriétés
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-14-4-3-5-17(15(14)2)22-21(29)27-12-10-26(11-13-27)19-9-8-18-23-24-20(16-6-7-16)28(18)25-19/h3-5,8-9,16H,6-7,10-13H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDOXQGOTRFADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a class of triazolopyridazine-carboxamide derivatives. Key structural analogs and their distinguishing features are discussed below:
Substituent Analysis
Core Modifications :
- The triazolo[4,3-b]pyridazine scaffold is conserved across analogs, but substituents at position 3 and the carboxamide side chain vary significantly.
- Cyclopropyl vs. Isopropyl :
- Cyclopropane’s rigid geometry may also restrict conformational flexibility, enhancing binding affinity . Piperazine vs. Piperidine:
Aromatic Substituents :
- N-(2,3-Dimethylphenyl) vs. N-(4-Chlorophenyl) :
- The 2,3-dimethylphenyl group (target compound) introduces steric hindrance and electron-donating methyl groups, contrasting with the electron-withdrawing 4-chlorophenyl group in . This difference likely impacts solubility and target selectivity .
- N-(4-Phenylbutan-2-yl) :
- ’s extended alkyl-phenyl chain may enhance lipophilicity but reduce metabolic stability due to increased susceptibility to oxidative metabolism .
Data Tables
Table 1. Structural and Hypothesized Property Comparison
*Calculated using ChemDraw/BioByte Tool.
Table 2. Hypothesized Pharmacokinetic Profiles
| Compound | Metabolic Stability | Solubility (µg/mL)* | Plasma Protein Binding (%)* |
|---|---|---|---|
| Target Compound | Moderate-High | ~15 | ~90 |
| : Isopropyl analog | Low-Moderate | ~8 | ~95 |
| : 4-Chlorophenyl analog | High | ~25 | ~85 |
*Predicted based on substituent effects.
Research Findings
Binding Affinity :
- The cyclopropyl group in the target compound may improve kinase binding compared to the isopropyl group in due to reduced steric clash .
- The 2,3-dimethylphenyl group’s electron-donating effects could enhance π-π stacking with hydrophobic kinase domains, whereas ’s 4-chlorophenyl group might favor polar interactions .
Selectivity :
- Piperazine-linked compounds (target, ) show higher selectivity for serine/threonine kinases over tyrosine kinases compared to piperidine-linked analogs () .
Solubility and Toxicity :
- ’s 4-chlorophenyl group improves aqueous solubility but may increase off-target toxicity due to halogen-mediated interactions. The target compound’s dimethylphenyl group balances solubility and safety .
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